molecular formula C13H12N4OS B5611162 4-Amino-2-[(2-phenoxyethyl)sulfanyl]pyrimidine-5-carbonitrile

4-Amino-2-[(2-phenoxyethyl)sulfanyl]pyrimidine-5-carbonitrile

Cat. No.: B5611162
M. Wt: 272.33 g/mol
InChI Key: PMXVBCNUBUFOPV-UHFFFAOYSA-N
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Description

4-Amino-2-[(2-phenoxyethyl)sulfanyl]pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound has shown potential in various scientific research applications, particularly in medicinal chemistry due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-[(2-phenoxyethyl)sulfanyl]pyrimidine-5-carbonitrile typically involves multi-step reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For instance, a one-pot three-component cyclocondensation reaction can be employed, involving a suitable aldehyde, a thiol, and a cyanoacetamide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, ensuring higher yields and purity. Techniques such as continuous flow synthesis could be explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-[(2-phenoxyethyl)sulfanyl]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-2-[(2-phenoxyethyl)sulfanyl]pyrimidine-5-carbonitrile involves its interaction with molecular targets such as tyrosine kinases. It acts as an ATP mimetic, binding to the ATP-binding site of the kinase, thereby inhibiting its activity. This inhibition leads to the disruption of downstream signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-[(2-phenoxyethyl)sulfanyl]pyrimidine-5-carbonitrile stands out due to its specific structural features, which confer unique binding properties and biological activities. Its ability to target specific mutations in EGFR makes it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

4-amino-2-(2-phenoxyethylsulfanyl)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c14-8-10-9-16-13(17-12(10)15)19-7-6-18-11-4-2-1-3-5-11/h1-5,9H,6-7H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXVBCNUBUFOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=NC=C(C(=N2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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